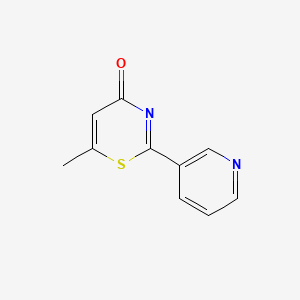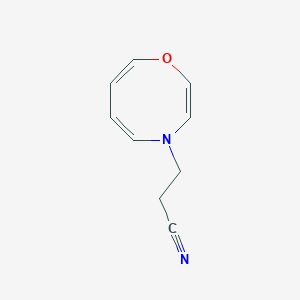![molecular formula C12H20N2O4 B14379008 N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide CAS No. 89932-84-3](/img/structure/B14379008.png)
N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide: is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an imino group, and a prop-2-enamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alcohol with ethyl chloroformate in the presence of a base such as pyridine to form the ethoxycarbonyl group.
Introduction of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine under controlled conditions.
Formation of the Prop-2-enamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as distillation, crystallization, and chromatography are used to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in the formation of amide derivatives.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amide derivatives.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The ethoxycarbonyl group can act as an electrophile, reacting with nucleophiles such as amino acids in proteins. This interaction can alter the function of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Diethyl malonate: A diester of malonic acid, used in similar synthetic applications.
Protoporphyrin IX: A precursor in the biosynthesis of heme, used in photodynamic therapy.
2,4,6-Trinitrobenzamide: A polynitroaromatic compound used in synthetic chemistry.
Uniqueness: N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
89932-84-3 |
|---|---|
Fórmula molecular |
C12H20N2O4 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
ethyl [[4-methyl-4-(prop-2-enoylamino)pentan-2-ylidene]amino] carbonate |
InChI |
InChI=1S/C12H20N2O4/c1-6-10(15)13-12(4,5)8-9(3)14-18-11(16)17-7-2/h6H,1,7-8H2,2-5H3,(H,13,15) |
Clave InChI |
RXONUCJSKLECSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)ON=C(C)CC(C)(C)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


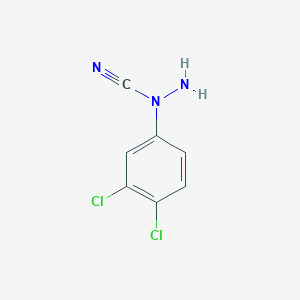

![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
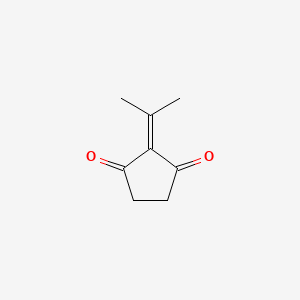
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
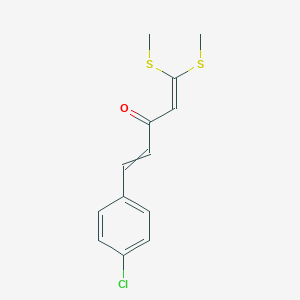
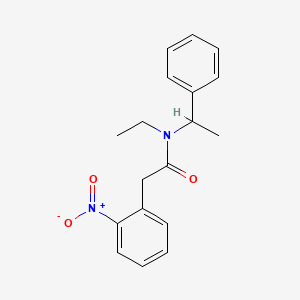
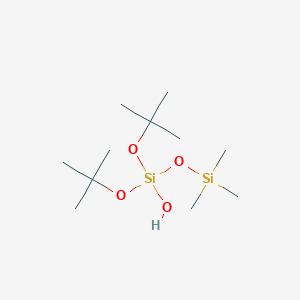
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)

![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
